molecular formula C10H23NO4Si B1584015 4-(3-(Trimethoxysilyl)propyl)morpholine CAS No. 31024-54-1

4-(3-(Trimethoxysilyl)propyl)morpholine

Cat. No. B1584015
CAS RN: 31024-54-1
M. Wt: 249.38 g/mol
InChI Key: YJDOIAGBSYPPCK-UHFFFAOYSA-N
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Description

4-(3-(Trimethoxysilyl)propyl)morpholine is a chemical compound with the molecular formula C10H23NO4Si . It has garnered considerable attention in the scientific community due to its potential implications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of 4-(3-(Trimethoxysilyl)propyl)morpholine is based on its molecular formula, C10H23NO4Si . The exact mass is 249.139633 Da and the average mass is 249.379 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(3-(Trimethoxysilyl)propyl)morpholine are not detailed in the available resources, similar compounds involving trimethoxysilane groups have been studied. For instance, the hydrolysis reactions of these compounds are known to be second-order reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3-(Trimethoxysilyl)propyl)morpholine include a density of 1.0±0.1 g/cm³, boiling point of 266.3±25.0 °C at 760 mmHg, and a molar refractivity of 65.4±0.3 cm³ .

Scientific Research Applications

Multifunctional Electrolyte Additive

4-(Trimethylsilyl) Morpholine (a related compound) has been characterized as a multifunctional electrolyte additive in high-voltage lithium-ion batteries. This additive effectively prevents the hydrolysis of LiPF6 caused by traces of water in carbonate electrolytes. It inhibits the oxidative decomposition of electrolyte on the cathode, decreases transition metal loss from the cathode, improves discharge capacity retention, and reduces cell resistance during aging. The beneficial effects are attributed to the ease of nucleophilic substitution and the N–Si bond dissociation in the compound, suggesting its promise in enhancing lithium-ion battery performance (Yang et al., 2020).

Hydrogenation Catalyst in Pharmaceutical Synthesis

In pharmaceutical interest nitroarenes hydrogenation, Au nanoparticles supported in Al2O3 nanowires modified with (3-aminopropyl)trimethoxysilane, related to the 4-(3-(Trimethoxysilyl)propyl)morpholine structure, were synthesized for use as catalysts. These catalysts demonstrated high selectivity and activity in hydrogenation reactions, achieving nearly 100% selectivity to the aromatic amine products. This indicates the potential of such modified catalysts in the efficient and selective hydrogenation of nitroarene compounds, relevant in pharmaceutical manufacturing (Shanmugaraj et al., 2020).

Antibiotic Activity Modulation

The compound 4-(Phenylsulfonyl) morpholine, while not directly 4-(3-(Trimethoxysilyl)propyl)morpholine, provides insight into the chemical versatility of morpholine derivatives. It was investigated for antimicrobial and modulating activity against standard and multi-resistant strains of bacteria and fungi. Although the direct antimicrobial activity was minimal, significant modulating activity was observed when combined with amikacin against Pseudomonas aeruginosa, highlighting the potential of morpholine derivatives in enhancing the efficacy of existing antibiotics (Oliveira et al., 2015).

Medicinal Chemistry and Pharmacological Activity

Morpholine, a core structure in 4-(3-(Trimethoxysilyl)propyl)morpholine, is highlighted for its significant role in medicinal chemistry. It's featured in numerous approved and experimental drugs due to its advantageous physicochemical, biological, and metabolic properties. Morpholine derivatives exhibit a wide range of biological activities, making them important components in drug design and development. This review underscores morpholine's utility in medicinal chemistry, demonstrating its broad application potential in therapeutic interventions (Kourounakis et al., 2020).

properties

IUPAC Name

trimethoxy(3-morpholin-4-ylpropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO4Si/c1-12-16(13-2,14-3)10-4-5-11-6-8-15-9-7-11/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDOIAGBSYPPCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCN1CCOCC1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067589
Record name Morpholine, 4-[3-(trimethoxysilyl)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(Trimethoxysilyl)propyl)morpholine

CAS RN

31024-54-1
Record name 4-[3-(Trimethoxysilyl)propyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31024-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-(3-(trimethoxysilyl)propyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031024541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morpholine, 4-[3-(trimethoxysilyl)propyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Morpholine, 4-[3-(trimethoxysilyl)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-(trimethoxysilyl)propyl]morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.837
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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